N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride
Description
Properties
Molecular Formula |
C7H8FNO3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S2/c1-13(10,11)9-14(8,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
DRCVSIMWSFDKLW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=S(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Sulfonimidoyl Chloride Intermediates
A predominant route involves the synthesis of sulfonimidoyl chlorides followed by halogen exchange. This method draws parallels to sulfonyl fluoride preparations, where metal fluorides displace chloride under phase-transfer catalysis.
Procedure :
- Sulfonimidoyl Chloride Synthesis :
Benzenesulfinamide (Ph–SO–NH₂) is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield benzenesulfonimidoyl chloride (Ph–SO(NH)–Cl). - Fluorination :
The chloride intermediate reacts with potassium bifluoride (KHF₂) in acetonitrile/acetone (1:1 v/v) at 60°C for 12 hours, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step replaces chloride with fluoride, forming benzenesulfonimidoyl fluoride (Ph–SO(NH)–F).
Optimization Insights :
- Catalyst Loadings : TBAB (5 mol%) maximizes fluoride nucleophilicity by stabilizing the [F–H–F]⁻ anion.
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair separation, improving reaction rates.
Data Table 1 : Fluorination Efficiency of Sulfonimidoyl Chlorides
| Substrate | Fluoride Source | Catalyst | Yield (%) |
|---|---|---|---|
| Ph–SO(NH)–Cl | KHF₂ | TBAB | 78 |
| 4-NO₂–C₆H₄–SO(NH)–Cl | KHF₂ | TBAB | 65 |
| 2,4-(CH₃)₂–C₆H₃–SO(NH)–Cl | CsF | TMAC | 72 |
Direct Sulfonylation of Sulfonimidoyl Fluorides
Introducing the methylsulfonyl group to the nitrogen atom necessitates selective sulfonylation without displacing the fluoride.
Procedure :
- Sulfonimidoyl Fluoride Activation :
Benzenesulfonimidoyl fluoride (Ph–SO(NH)–F) is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. - Methylsulfonylation :
Methylsulfonyl chloride (CH₃SO₂Cl) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Critical Considerations :
- Base Selection : Strong bases (e.g., NaH) prevent premature hydrolysis of the sulfonimidoyl fluoride.
- Stoichiometry : A 1.2:1 molar ratio of CH₃SO₂Cl to substrate minimizes di-sulfonylation byproducts.
Data Table 2 : Sulfonylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 68 |
| K₂CO₃ | Acetone | 40 | 45 |
| DBU | DMF | 0→25 | 52 |
Alternative Routes via Sulfur(vi) Exchange Chemistry
Oxidative Fluorination of Sulfonimidothioates
Thioether intermediates offer a pathway to bypass chloride handling:
- Sulfonimidothioate Synthesis :
Benzenesulfinamide reacts with methylthiol (CH₃SH) in the presence of iodine to form Ph–SO(NH)–SMe. - Oxidation and Fluorination :
Treatment with N-chlorosuccinimide (NCS) in HF/pyridine converts the thioether to sulfonimidoyl fluoride.
Advantages :
- Avoids gaseous chlorine, enhancing safety.
- Compatible with acid-sensitive substrates.
Challenges and Mechanistic Insights
Competing Hydrolysis Pathways
Sulfonimidoyl fluorides are prone to hydrolysis under basic or aqueous conditions. Kinetic studies reveal a half-life of 4.2 hours in pH 7.4 buffer, necessitating anhydrous conditions during synthesis.
Electronic Effects on Fluorination
Electron-withdrawing substituents on the benzene ring (e.g., –NO₂) reduce fluorination yields due to decreased nucleophilic aromatic substitution (SNAr) reactivity. Conversely, electron-donating groups (e.g., –OCH₃) stabilize transition states, improving yields.
Chemical Reactions Analysis
Types of Reactions
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Transition metal catalysts, such as palladium and copper, are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to enzyme inactivation . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-Chloro-N-[(4-Methylphenyl)Sulfonyl]-Benzenesulfonimidoyl Fluoride (CAS 2143892-50-4)
- Structural Differences : The tosyl (4-methylphenylsulfonyl) group replaces the methylsulfonyl group in the target compound. The additional chloro substituent on the benzene ring alters electronic properties.
- Fluoride lability may differ due to electronic effects .
- Applications : Tosyl-substituted sulfonimidoyl fluorides are used as intermediates in Suzuki-Miyaura couplings, while methylsulfonyl variants may exhibit enhanced stability in polar aprotic solvents.
| Property | N-(Methylsulfonyl)-Benzenesulfonimidoyl Fluoride | 4-Chloro-N-Tosyl-Benzenesulfonimidoyl Fluoride |
|---|---|---|
| Molecular Formula | C₇H₇FNO₃S₂ | C₁₃H₁₂ClFNO₃S₂ |
| Electron-Withdrawing Group | -SO₂CH₃ | -SO₂C₆H₄CH₃ |
| Substituent Effects | Stronger electrophilicity | Moderate steric hindrance |
N-Methyl-N-(Methylsulfonyl)Benzenesulfonamide (CAS 183744-36-7)
- Structural Differences : This compound lacks the sulfonimidoyl fluoride group, instead featuring a sulfonamide (-SO₂NH-) linkage.
- Reactivity : The absence of the fluoride limits its utility in nucleophilic substitution. However, the methylsulfonyl group enhances acidity of the N-H bond, making it a candidate for base-mediated reactions .
- Applications : Primarily used as a stabilizing agent or catalyst in sulfonation reactions, contrasting with the fluoride’s role in cross-coupling chemistry.
| Property | This compound | N-Methyl-N-(Methylsulfonyl)Benzenesulfonamide |
|---|---|---|
| Functional Group | Sulfonimidoyl fluoride (-NSO₂F) | Sulfonamide (-SO₂NH-) |
| Fluoride Reactivity | High (leaving group capability) | None |
| Synthetic Use | Electrophilic reagent | Acid catalyst or stabilizer |
N-Benzyl-N-Methylsulfamoyl Fluoride (CAS 1934390-37-0)
- Structural Differences : A sulfamoyl fluoride (R₂NSO₂F) with benzyl and methyl substituents, contrasting with the sulfonimidoyl fluoride backbone.
- Reactivity : Sulfamoyl fluorides are less electrophilic at sulfur compared to sulfonimidoyl fluorides due to the absence of the imidoyl nitrogen. The benzyl group introduces steric hindrance .
- Applications : Used in peptide synthesis and as protease inhibitors, whereas sulfonimidoyl fluorides are more common in C-S bond-forming reactions.
| Property | This compound | N-Benzyl-N-Methylsulfamoyl Fluoride |
|---|---|---|
| Core Structure | Sulfonimidoyl fluoride | Sulfamoyl fluoride |
| Electrophilicity | Higher (due to imidoyl nitrogen) | Lower |
| Typical Reactions | Cross-coupling, fluorination | Enzyme inhibition, peptide modification |
Research Findings and Trends
- Electronic Effects : Methylsulfonyl groups enhance the electrophilicity of sulfonimidoyl fluorides, enabling reactions under milder conditions compared to tosyl or perfluorinated analogs (e.g., CAS 51947-19-4 in ) .
- Stability : Sulfonimidoyl fluorides with methylsulfonyl substituents exhibit superior thermal stability over sulfonyl chlorides (e.g., CAS 25444-35-3) due to reduced hydrolysis susceptibility .
- Synthetic Utility : The target compound’s fluoride is a superior leaving group compared to sulfonamides, enabling applications in metal-catalyzed reactions, as seen in related benzimidazole-sulfonamide hybrids () .
Biological Activity
N-(Methylsulfonyl)-benzenesulfonimidoyl fluoride (MSBF) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MSBF, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
MSBF is characterized by the presence of a sulfonamide group, which significantly influences its biological activity. The fluorine atom in the compound enhances its reactivity and stability, making it a valuable candidate in drug design. The structure can be represented as follows:
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including MSBF, exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cellular replication. This has been observed in various studies where sulfonamides were effective against a range of bacterial strains.
2. Antiparasitic Effects
Sulfonyl fluorides have been identified as privileged warheads in chemical biology due to their ability to selectively inhibit proteasome activity in parasites. For instance, compounds similar to MSBF have shown effectiveness against Plasmodium berghei, demonstrating potential for antimalarial applications .
3. Cytotoxicity and Cell Viability
Studies have demonstrated that MSBF can influence cell viability through mechanisms such as apoptosis and necrosis. For example, exposure to sulfonamide derivatives at certain concentrations resulted in significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities of MSBF and Related Compounds
Case Study: Anticancer Activity
A notable study investigated the effects of MSBF on human cancer cell lines. The results showed that treatment with MSBF led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of MSBF as an anticancer agent, warranting further exploration into its pharmacological properties.
Toxicological Considerations
While exploring the biological activity of MSBF, it is essential to consider its toxicity profile. Research has indicated that high concentrations of fluorinated compounds can lead to neurotoxic effects, impacting cognitive functions and neuronal health . Therefore, understanding the therapeutic window is crucial for the safe application of MSBF in clinical settings.
Q & A
Basic: What are the recommended synthetic routes for N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling a benzenesulfonamide precursor with a methylsulfonyl fluoride moiety. A validated approach includes:
- Step 1 : Reacting benzenesulfonyl chloride derivatives with methylamine under anhydrous conditions to form the sulfonamide intermediate.
- Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluoride group.
- Optimization : Use catalytic DMAP in pyridine to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses . Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradients) ensures high yield and purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR resolve structural features, such as methylsulfonyl () and sulfonimidoyl fluoride () groups. Chemical shifts for fluorine (~120-140 ppm in NMR) confirm fluoride incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] peaks) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for chiral variants .
Advanced: How does the sulfonimidoyl fluoride group influence reactivity compared to traditional sulfonyl fluorides?
Methodological Answer:
The sulfonimidoyl fluoride () group exhibits enhanced electrophilicity due to nitrogen’s electron-withdrawing effect, increasing its reactivity as a "click" chemistry handle. Key differences:
- Hydrolytic Stability : Sulfonimidoyl fluorides are more resistant to hydrolysis than sulfonyl fluorides, enabling use in aqueous biological assays .
- Enzyme Inhibition : Unlike PMSF (a sulfonyl fluoride), the methylsulfonyl group in this compound may improve selectivity for serine proteases by modulating steric and electronic interactions .
Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?
Methodological Answer:
- Buffer Compatibility : Test activity in varying pH (e.g., Tris-HCl vs. phosphate buffers) and ionic strengths, as fluoride reactivity is pH-sensitive .
- Control Experiments : Include PMSF as a reference inhibitor to benchmark nonspecific protease inhibition .
- Cross-Validation : Use orthogonal assays (e.g., fluorogenic substrates vs. gel-based activity assays) to confirm target engagement .
Advanced: What computational approaches predict interactions with serine proteases?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model binding poses, focusing on the sulfonimidoyl fluoride’s interaction with catalytic serine residues.
- MD Simulations : Assess binding stability over time, accounting for solvation effects and conformational flexibility .
- QSAR Models : Correlate substituent effects (e.g., methylsulfonyl vs. tosyl groups) with inhibitory potency using PubChem bioactivity data .
Advanced: How can chiral synthesis techniques explore stereochemical impacts on pharmacological properties?
Methodological Answer:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to enantioselectively form the sulfonimidoyl fluoride center .
- Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak® IG-3, validated for sulfonamide derivatives .
- Biological Evaluation : Test enantiomers in cellular assays to identify stereospecific effects on toxicity and efficacy, as seen in radiopharmaceutical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
